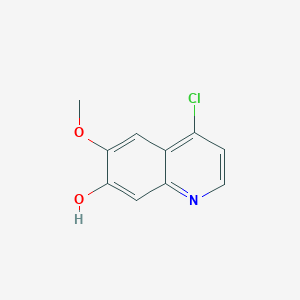

4-氯-6-甲氧基喹啉-7-醇

概述

描述

4-Chloro-6-methoxyquinolin-7-ol is an intermediate used in the synthesis of quinoline derivatives with antineoplastic and antibacterial properties .

Synthesis Analysis

The compound can be synthesized through the reaction of chloroquinoline and methanol . It is used as an important intermediate in organic synthesis and participates in the synthesis of other compounds .Physical and Chemical Properties Analysis

The boiling point of 4-Chloro-6-methoxyquinolin-7-ol is 353℃ and its density is 1.386 . It is stored in an inert atmosphere at 2-8C .科学研究应用

镉检测化学传感器

4-氯-6-甲氧基喹啉-7-醇及其衍生物已被探索其在科学研究中的潜在应用,特别是在金属离子检测化学传感器开发中。例如,一项研究重点介绍了基于喹啉衍生物的化学传感器的合成,该化学传感器对 Cd^2+ 离子选择性响应,优于其他测试的金属离子,表明其在测量废水流和食品中的 Cd^2+ 浓度方面很有用 Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001。

抗菌和抗真菌剂

另一个重要的应用涉及喹啉衍生物的抗菌和抗真菌特性。对新型 4-氯-8-甲氧基喹啉-2(1H)-酮的研究显示出有希望的结果,作为一种有效的抗菌剂,对微生物和真菌病原体中必需的酶 DNA 旋转酶和羊毛甾醇 14 α-脱甲基酶具有显着的抑制活性 Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Praveen Kumar, 2017。

癌症研究和凋亡诱导

在癌症研究中,喹啉衍生物已被确定为有效的凋亡诱导剂,在人乳腺癌和小鼠异种移植癌症模型中显示出疗效。这些化合物表现出与化疗药物和放射线联合使用时增强细胞杀伤作用的能力,可能为癌症治疗策略开辟新途径 Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009。

肺癌细胞系增殖抑制剂

喹啉化合物也因其作为肺癌细胞系增殖有效抑制剂的潜在作用而被合成,这说明了喹啉衍生物在治疗应用中的多功能性,超越了抗菌和抗真菌特性 Cai, Zhao, Li, Shuai, Ding, Wang, Fu, Jin, Li, & Zhao, 2019。

安全和危害

The compound is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and specific target organ toxicity (single exposure, respiratory tract irritation) . In case of exposure, it’s recommended to move to fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical attention .

未来方向

While the future directions for this compound are not explicitly mentioned in the available resources, it’s clear that its role as an intermediate in the synthesis of quinoline derivatives with antineoplastic and antibacterial properties suggests potential applications in medical and pharmaceutical research .

作用机制

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have been studied for their antineoplastic and antibacterial properties . Therefore, it can be inferred that the targets could be certain types of cancer cells or bacterial cells.

Mode of Action

Given its classification as a quinoline derivative, it may interact with its targets by interfering with dna replication or protein synthesis, which are common mechanisms of action for antineoplastic and antibacterial agents .

Biochemical Pathways

Based on its potential antineoplastic and antibacterial properties, it can be hypothesized that it may affect pathways related to cell division and growth, or bacterial protein synthesis .

Pharmacokinetics

It is known that the compound is relatively stable under general use and storage conditions .

Result of Action

Given its potential antineoplastic and antibacterial properties, it may result in the inhibition of cell growth or the death of bacterial cells .

Action Environment

The action of 4-Chloro-6-methoxyquinolin-7-ol may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored under inert gas at 2-8°C . Additionally, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

生化分析

Biochemical Properties

4-Chloro-6-methoxyquinolin-7-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain quinoline derivatives, which possess antineoplastic and antibacterial properties . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of 4-Chloro-6-methoxyquinolin-7-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 4-Chloro-6-methoxyquinolin-7-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-methoxyquinolin-7-ol can change over time. The compound’s stability and degradation are important factors to consider. It is relatively stable under inert gas (nitrogen or argon) at 2-8°C . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time, while others may diminish.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-methoxyquinolin-7-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

4-Chloro-6-methoxyquinolin-7-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of 4-Chloro-6-methoxyquinolin-7-ol within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its function and effectiveness.

Subcellular Localization

4-Chloro-6-methoxyquinolin-7-ol exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

4-chloro-6-methoxyquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10-4-6-7(11)2-3-12-8(6)5-9(10)13/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWZPFHSWLSOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624053 | |

| Record name | 4-Chloro-6-methoxyquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205448-31-3 | |

| Record name | 4-Chloro-6-methoxyquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

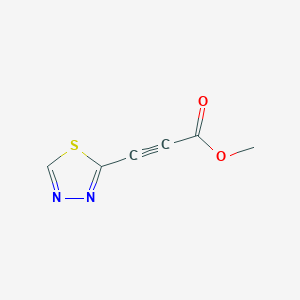

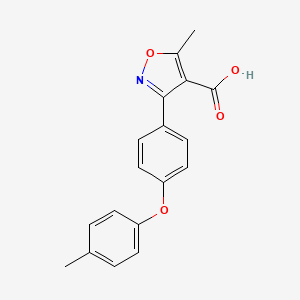

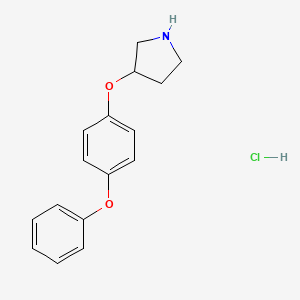

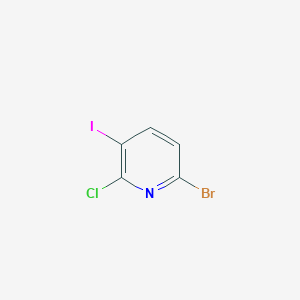

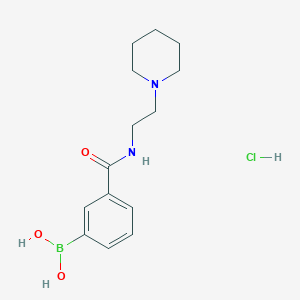

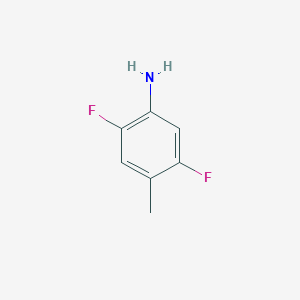

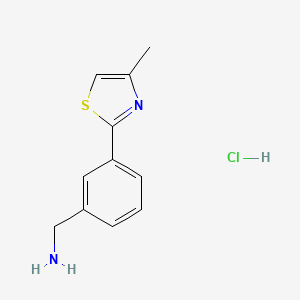

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)

![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)

![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)

![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)

![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)

![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)